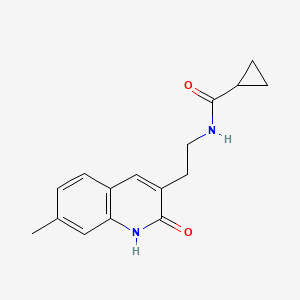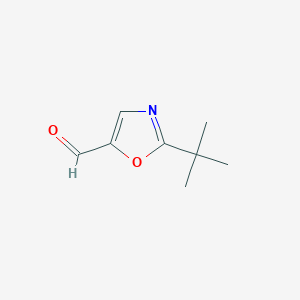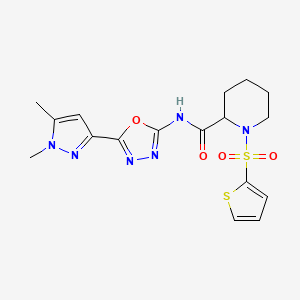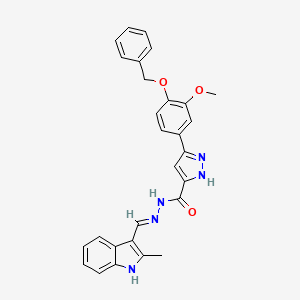![molecular formula C18H16O5 B2424255 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one](/img/structure/B2424255.png)
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-354896 ist eine chemische Verbindung, die für ihre duale Aktivierung der Proteinkinase R (PKR) und der Proteinkinase R-ähnlichen Kinase (PERK) bekannt ist. Diese Kinasen spielen wichtige Rollen in zellulären Stressreaktionen, insbesondere im Zusammenhang mit der Entfaltungsproteinantwort (UPR) und dem Stress des endoplasmatischen Retikulums .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von WAY-354896 umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur durch Cyclisierungsreaktionen, gefolgt von funktionellen Gruppenmodifikationen, um die gewünschten chemischen Eigenschaften zu erzielen. Spezifische Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von WAY-354896 erfolgt in der Regel durch großtechnische Synthese unter Verwendung von Batch- oder kontinuierlichen Verfahren. Die Wahl des Verfahrens hängt von Faktoren wie Kosten, Skalierbarkeit und Umweltauswirkungen ab. Qualitätskontrollmaßnahmen, einschließlich Reinheitsanalysen und Stabilitätstests, sind unerlässlich, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
WAY-354896 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nukleophile wie Natriumazid oder Elektrophile wie Alkylhalogenide in polaren Lösungsmitteln.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen funktionellen Gruppen ab, die in WAY-354896 vorhanden sind, und von den verwendeten Reaktionsbedingungen. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann .
Wissenschaftliche Forschungsanwendungen
WAY-354896 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als chemische Sonde verwendet, um die Aktivierung der PKR- und PERK-Pfade zu untersuchen.
Biologie: Untersucht für seine Rolle in zellulären Stressreaktionen und Apoptose.
Medizin: Als potenzieller Therapeutikum für Krankheiten, die mit Stress des endoplasmatischen Retikulums einhergehen, wie neurodegenerative Erkrankungen und Krebs, untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente und chemischer Prozesse eingesetzt.
Wirkmechanismus
WAY-354896 übt seine Wirkung aus, indem es PKR und PERK aktiviert, was zur Phosphorylierung des eukaryotischen Initiationsfaktors 2 alpha (eIF2α) führt. Diese Aktivierung löst die Entfaltungsproteinantwort aus, die Zellen hilft, mit Stress umzugehen, indem sie die Proteinsynthese reduziert und den Abbau von fehlgefalteten Proteinen fördert. Zu den beteiligten molekularen Zielstrukturen und Pfaden gehören der PERK-eIF2α-ATF4-Pfad und der PKR-vermittelte Apoptosepfad .
Wirkmechanismus
WAY-354896 exerts its effects by activating PKR and PERK, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This activation triggers the unfolded protein response, which helps cells cope with stress by reducing protein synthesis and promoting the degradation of misfolded proteins. The molecular targets and pathways involved include the PERK-eIF2α-ATF4 pathway and the PKR-mediated apoptosis pathway .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
GSK2606414: Ein selektiver PERK-Inhibitor mit hoher Potenz.
ML291: Eine chemische Sonde, die den PERK/eIF2α/CHOP-Pfad selektiv aktiviert.
ISRIB: Ein Inhibitor der integrierten Stressantwort, der eIF2B angreift.
Einzigartigkeit von WAY-354896
WAY-354896 ist einzigartig aufgrund seiner dualen Aktivierung sowohl von PKR als auch von PERK, was es von anderen Verbindungen unterscheidet, die typischerweise nur eine dieser Kinasen anvisieren. Diese duale Aktivierung ermöglicht eine umfassendere Modulation zellulärer Stressreaktionen, was WAY-354896 zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-3-5-15-13(9-12)14(19)10-17(23-15)11-2-4-16-18(8-11)22-7-6-21-16/h2-5,8-9,17H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUHJQWPTZSKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-amino-2-oxoethyl)sulfanylbenzamide](/img/structure/B2424175.png)
![methyl 5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B2424177.png)
![3-methoxy-N-methyl-N-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine](/img/structure/B2424178.png)
![2-({1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methoxy)-5-methylpyrimidine](/img/structure/B2424179.png)

![N-(4-butylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2424185.png)

![methyl 3-{1-[2-(1H-pyrrol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethoxy}thiophene-2-carboxylate](/img/structure/B2424187.png)



![4-chloro-1-ethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2424193.png)

